molecular formula C16H25NO3S B603112 [(4-Ethoxy-3-methylphenyl)sulfonyl](2-methylcyclohexyl)amine CAS No. 1206122-23-7

[(4-Ethoxy-3-methylphenyl)sulfonyl](2-methylcyclohexyl)amine

Katalognummer: B603112
CAS-Nummer: 1206122-23-7
Molekulargewicht: 311.4g/mol
InChI-Schlüssel: ZJVDCIWTUJAVQR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Ethoxy-3-methylphenyl)sulfonylamine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxy group, a methyl group, and a sulfonyl group attached to a phenyl ring, as well as a 2-methylcyclohexylamine moiety. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study.

Eigenschaften

CAS-Nummer

1206122-23-7

Molekularformel

C16H25NO3S

Molekulargewicht

311.4g/mol

IUPAC-Name

4-ethoxy-3-methyl-N-(2-methylcyclohexyl)benzenesulfonamide

InChI

InChI=1S/C16H25NO3S/c1-4-20-16-10-9-14(11-13(16)3)21(18,19)17-15-8-6-5-7-12(15)2/h9-12,15,17H,4-8H2,1-3H3

InChI-Schlüssel

ZJVDCIWTUJAVQR-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2CCCCC2C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethoxy-3-methylphenyl)sulfonylamine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route involves the sulfonylation of 4-ethoxy-3-methylphenol with a suitable sulfonyl chloride, followed by the introduction of the 2-methylcyclohexylamine group through nucleophilic substitution. The reaction conditions often require the use of a base, such as triethylamine, and an organic solvent, such as dichloromethane, to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of (4-Ethoxy-3-methylphenyl)sulfonylamine may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters, such as temperature and pressure. Additionally, purification techniques, such as recrystallization or chromatography, are employed to isolate the desired product from any impurities.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Ethoxy-3-methylphenyl)sulfonylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides and thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(4-Ethoxy-3-methylphenyl)sulfonylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl derivatives.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of (4-Ethoxy-3-methylphenyl)sulfonylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic residues in proteins. This interaction can modulate the activity of the target protein, leading to various physiological effects. Additionally, the compound’s structure allows it to interact with cell membranes, potentially affecting membrane-associated processes.

Vergleich Mit ähnlichen Verbindungen

(4-Ethoxy-3-methylphenyl)sulfonylamine can be compared to other sulfonyl-containing compounds, such as:

    (4-Methoxyphenyl)sulfonylamine: Similar structure but with a methoxy group instead of an ethoxy group.

    [(4-Ethoxy-3-methylphenyl)sulfonyl]piperidine: Contains a piperidine ring instead of a cyclohexylamine moiety.

    [(4-Ethoxy-3-methylphenyl)sulfonyl]benzylamine: Features a benzylamine group instead of a cyclohexylamine group.

The uniqueness of (4-Ethoxy-3-methylphenyl)sulfonylamine lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.